3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C7H4ClIN2 . It is a solid substance . The compound is part of the 1H-pyrrolo[2,3-b]pyridine family .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . For instance, one method involves the treatment of 4-chloro-1H-pyrrolo[2,3-b]pyridine with sodium hydride (NaH) and SEMCl .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been analyzed using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established .
Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied . For example, the experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high-resolution X-ray diffraction data .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine” include a molecular weight of 278.48 . It is a solid substance .
Scientific Research Applications
1. Biomedical Applications
- Application Summary: 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds similar to 1H-pyrrolo[2,3-b]pyridine, have been extensively studied for their biomedical applications. They have been included in more than 5500 references and 2400 patents to date .
- Methods of Application: The synthesis of these compounds often starts from a preformed pyrazole or pyridine .
- Results or Outcomes: These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
2. Cancer Therapy
- Application Summary: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed with potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .
- Methods of Application: The compounds were synthesized and then tested for their inhibitory activity against FGFR .
- Results or Outcomes: One of the compounds, referred to as “4h”, exhibited potent FGFR inhibitory activity. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
3. Diabetes Treatment
- Application Summary: Certain compounds related to 1H-pyrrolo[2,3-b]pyridine have shown efficacy in reducing blood glucose levels .
- Methods of Application: These compounds could be administered as part of a treatment regimen for disorders involving elevated plasma blood glucose .
- Results or Outcomes: The reduction of blood glucose could be beneficial in the prevention and treatment of conditions such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
4. Life Science Research
- Application Summary: 4-Chloro-1H-pyrrolo[2,3-b]pyridine, a compound similar to 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine, can be used as a biochemical reagent for life science related research .
- Methods of Application: This compound could be used in various experimental procedures in life science research .
- Results or Outcomes: The outcomes would depend on the specific research context .
5. Chemical Synthesis
- Application Summary: 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound that can be used in the synthesis of various other compounds .
- Methods of Application: This compound could be used as a starting material or intermediate in various chemical reactions .
- Results or Outcomes: The outcomes would depend on the specific synthesis context .
6. Biological Material Research
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACCTCANGOIUGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1I)C(=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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